molecular formula C11H16N2O6 B009939 5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil CAS No. 104639-39-6

5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil

Cat. No.: B009939
CAS No.: 104639-39-6
M. Wt: 272.25 g/mol
InChI Key: RSMISTTWWXJOOG-HLTSFMKQSA-N
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Description

5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil is a nucleoside analog that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methoxymethyl group attached to the uracil base and a deoxylyxofuranosyl sugar moiety. Its structure and conformation have been studied extensively, revealing its potential in antiviral research .

Preparation Methods

The synthesis of 5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate uracil derivative and a protected deoxylyxofuranose.

    Glycosylation Reaction: The uracil derivative undergoes a glycosylation reaction with the protected deoxylyxofuranose under acidic or basic conditions to form the nucleoside.

    Deprotection: The protecting groups on the sugar moiety are removed under mild conditions to yield the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of automated synthesizers and high-throughput screening techniques .

Chemical Reactions Analysis

5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the uracil base to dihydro derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil involves its incorporation into viral DNA, leading to chain termination and inhibition of viral replication. The methoxymethyl group enhances its selectivity and potency against viral enzymes, making it an effective antiviral agent. Molecular targets include viral DNA polymerases and other replication machinery components .

Comparison with Similar Compounds

5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil can be compared with other nucleoside analogs such as:

    5-Methyl-2’-deoxyuridine: Lacks the methoxymethyl group, resulting in different antiviral activity.

    5-Ethyl-2’-deoxyuridine: Contains an ethyl group instead of methoxymethyl, affecting its pharmacokinetics and potency.

    5-Iodo-2’-deoxyuridine: Has an iodine atom, leading to different mechanisms of action and applications.

The uniqueness of 5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil lies in its methoxymethyl group, which enhances its antiviral properties and selectivity .

Properties

IUPAC Name

1-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O6/c1-18-5-6-3-13(11(17)12-10(6)16)9-2-7(15)8(4-14)19-9/h3,7-9,14-15H,2,4-5H2,1H3,(H,12,16,17)/t7-,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMISTTWWXJOOG-HLTSFMKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146626
Record name 5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104639-39-6
Record name 5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104639396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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